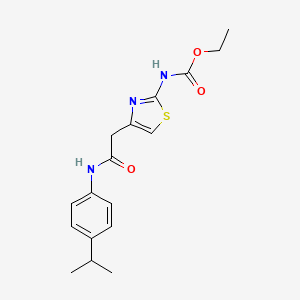

Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

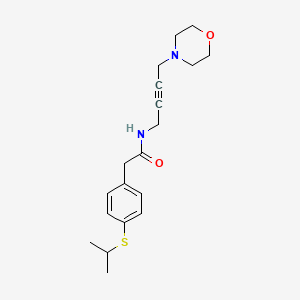

“Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a chemical compound that has been studied for its potential antibacterial activity . It is a structural analog of the alkaloid Thiosporine B .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a near-planar V-shaped conformation, consolidated by intramolecular N—H N and C—H O hydrogen bonds . The crystal structure consists of molecular stacks along the a axis, in which the molecules are linked to each other by (S) © interactions .Scientific Research Applications

- Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate could be explored for its thermal insulating properties, especially if it exhibits low thermal conductivity .

- Researchers can use AI techniques to analyze large datasets related to climate change, air quality, and weather patterns. The compound’s properties may be relevant in modeling atmospheric processes .

Thermal Insulation Materials

Atmospheric Science and Climate Modeling

Mechanism of Action

Target of Action

It is known that thiazole derivatives have been synthesized and investigated for their antibacterial activity .

Mode of Action

It is known that certain thiazole derivatives display potent antibacterial activity against both gram-negative and gram-positive bacteria .

Biochemical Pathways

It is known that certain thiazole derivatives have shown to display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes .

Future Directions

The future directions for the study of this compound could involve further investigation into its antibacterial activity, particularly in conjunction with cell-penetrating peptides . Additionally, more research could be conducted to understand its synthesis process and physical and chemical properties.

properties

IUPAC Name |

ethyl N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-4-23-17(22)20-16-19-14(10-24-16)9-15(21)18-13-7-5-12(6-8-13)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJUSVRPRWIQGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2425217.png)

![3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425221.png)

![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2425228.png)

![4-(1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2425232.png)

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2425239.png)